molecular formula C10H10FNO3 B12983659 4-(2-Fluoro-5-nitrophenyl)-2-butanone

4-(2-Fluoro-5-nitrophenyl)-2-butanone

Cat. No.: B12983659
M. Wt: 211.19 g/mol
InChI Key: PYFBJOQOLHZGQT-UHFFFAOYSA-N
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Description

4-(2-fluoro-5-nitrophenyl)butan-2-one is an organic compound that belongs to the class of aromatic ketones It features a butanone backbone substituted with a fluoro and nitro group on the phenyl ring

Preparation Methods

The synthesis of 4-(2-fluoro-5-nitrophenyl)butan-2-one can be achieved through several synthetic routes. One common method involves the base-promoted elimination of hydrogen fluoride from 4-fluoro-4-(4’-nitrophenyl)butan-2-one . This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under anhydrous conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(2-fluoro-5-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like potassium tert-butoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-fluoro-5-nitrophenyl)butan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-fluoro-5-nitrophenyl)butan-2-one involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s stability and binding affinity to target proteins, influencing its overall biological activity .

Comparison with Similar Compounds

4-(2-fluoro-5-nitrophenyl)butan-2-one can be compared with similar compounds such as methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . While both compounds contain a fluoro and nitro group, their structural differences lead to distinct chemical properties and applications. The butanone backbone in 4-(2-fluoro-5-nitrophenyl)butan-2-one provides unique reactivity compared to the furan ring in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.

Similar Compounds

These compounds share similar functional groups but differ in their core structures, leading to varied applications and reactivities.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-(2-fluoro-5-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10FNO3/c1-7(13)2-3-8-6-9(12(14)15)4-5-10(8)11/h4-6H,2-3H2,1H3

InChI Key

PYFBJOQOLHZGQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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